Cas no 922037-46-5 (ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate)

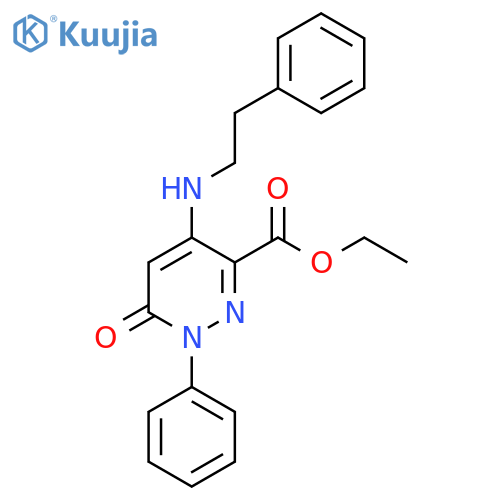

922037-46-5 structure

商品名:ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate

ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate

- 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-, ethyl ester

- F2272-0082

- ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- ethyl 6-oxo-1-phenyl-4-(2-phenylethylamino)pyridazine-3-carboxylate

- 922037-46-5

- ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate

- AKOS024635131

-

- インチ: 1S/C21H21N3O3/c1-2-27-21(26)20-18(22-14-13-16-9-5-3-6-10-16)15-19(25)24(23-20)17-11-7-4-8-12-17/h3-12,15,22H,2,13-14H2,1H3

- InChIKey: QWUJKZKRCMWFBW-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1NCCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 363.15829154g/mol

- どういたいしつりょう: 363.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 588

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 密度みつど: 1.18±0.1 g/cm3(Predicted)

- ふってん: 519.3±60.0 °C(Predicted)

- 酸性度係数(pKa): 0.04±0.20(Predicted)

ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2272-0082-5mg |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-75mg |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-2mg |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-10mg |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-2μmol |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-10μmol |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-3mg |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-5μmol |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-1mg |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2272-0082-50mg |

ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |

922037-46-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

922037-46-5 (ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量